molecular formula C13H14N2O B6218861 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one CAS No. 2751614-73-8

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6218861
CAS No.: 2751614-73-8
M. Wt: 214.3
InChI Key:
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Description

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core with a but-3-en-1-yl substituent at the 2-position and a methyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization to form the quinazolinone core. The but-3-en-1-yl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation steps efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the but-3-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazolinone derivatives are often explored for their therapeutic potential, and this compound may serve as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one depends on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(but-3-en-1-yl)-3,4-dihydroquinazolin-4-one: Lacks the methyl group at the 8-position.

    8-methyl-3,4-dihydroquinazolin-4-one: Lacks the but-3-en-1-yl group at the 2-position.

    2-(but-3-en-1-yl)-quinazolin-4-one: Lacks the dihydro structure at the 3,4-positions.

Uniqueness

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the but-3-en-1-yl group and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a lead compound in drug discovery and other applications.

Properties

CAS No.

2751614-73-8

Molecular Formula

C13H14N2O

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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